![molecular formula C9H15NO B1296176 N-(furan-2-ylmethyl)butan-1-amine CAS No. 88230-53-9](/img/structure/B1296176.png)
N-(furan-2-ylmethyl)butan-1-amine
Overview
Description
“N-(furan-2-ylmethyl)butan-1-amine” is a compound that has been studied for its potential cognitive enhancing properties . It is a partially reversible inhibitor of human Monoamine Oxidase-B (hMAO-B), an enzyme involved in the metabolism of monoamines . Monoamines, such as dopamine, norepinephrine, and serotonin, are deeply involved in cognitive processes .
Synthesis Analysis
The synthesis of “N-(furan-2-ylmethyl)butan-1-amine” and similar compounds has been explored in the context of converting biomass-based furan compounds into valuable amine compounds . The process involves reductive amination or hydrogen-borrowing amination mechanisms .Molecular Structure Analysis
The molecular formula of “N-(furan-2-ylmethyl)butan-1-amine” is C9H15NO . Its InChI (International Chemical Identifier) is InChI=1S/C9H15NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3 .Chemical Reactions Analysis
“N-(furan-2-ylmethyl)butan-1-amine” has been studied for its interactions with the MAO-A and MAO-B enzymes . It has been found to modify the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl .Physical And Chemical Properties Analysis
The molecular weight of “N-(furan-2-ylmethyl)butan-1-amine” is 153.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 5 .Scientific Research Applications
Synthesis of Useful Amines from Biomass-Based Furan Compounds
N-(furan-2-ylmethyl)butan-1-amine: is a valuable amine that can be synthesized from biomass-based furan compounds . This process is significant in the context of green chemistry and sustainability, as it utilizes renewable resources. The compound serves as an intermediate in the production of various amines through reductive amination or hydrogen-borrowing amination mechanisms. These amines have potential applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Antibacterial Activity
Furan derivatives, including butyl[(furan-2-yl)methyl]amine , have been studied for their antibacterial properties . The inclusion of the furan nucleus in drug design is a key synthetic strategy in the search for new antibacterial agents. This compound could be used to develop novel medications to combat microbial resistance, which is a growing global issue.
Catalysis
The compound has been utilized as a catalyst or a component in catalyst systems for various chemical reactions .
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)butan-1-amine, also known as butyl[(furan-2-yl)methyl]amine, is a complex organic compound. Furan derivatives are known to interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical pathways, depending on their specific structure and functional groups .
Result of Action
Furan derivatives are known to have various biological activities, including antibacterial, antifungal, and antiviral activities .
properties
IUPAC Name |
N-(furan-2-ylmethyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTACOWCYJXGWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008023 | |
Record name | N-[(Furan-2-yl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601008023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)butan-1-amine | |
CAS RN |
88230-53-9 | |
Record name | NSC97531 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Furan-2-yl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601008023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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